molecular formula C9H15NO B2723577 2-Cyclopropyl-6-methylpiperidin-4-one CAS No. 1368118-47-1

2-Cyclopropyl-6-methylpiperidin-4-one

Cat. No.: B2723577
CAS No.: 1368118-47-1
M. Wt: 153.225
InChI Key: URHLGVNKVAEGGV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpiperidin-4-one (CAS: 1368118-47-1) is a heterocyclic organic compound featuring a piperidin-4-one core (a six-membered ring with a ketone group at position 4). The molecule is substituted with a cyclopropyl group at position 2 and a methyl group at position 4. These substituents influence its physicochemical properties, such as polarity, solubility, and conformational stability. The compound is commercially available through multiple suppliers , indicating its relevance in synthetic chemistry or pharmaceutical research.

Properties

IUPAC Name

2-cyclopropyl-6-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6-4-8(11)5-9(10-6)7-2-3-7/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLGVNKVAEGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-6-methylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of cycloalkylpiperidines using palladium and rhodium catalysts . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high purity products suitable for industrial applications.

Chemical Reactions Analysis

2-Cyclopropyl-6-methylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium, rhodium, and iridium complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperidines and other piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to various pharmacological effects, making them valuable in drug development.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Structure Variations: Piperidin-4-one vs. Piperazine derivatives, with two nitrogen atoms, exhibit higher basicity and may serve as ligands in metal coordination . Bicyclic vs.

Substituent Effects: The cyclopropyl group in all listed compounds introduces strain, which may influence ring-opening reactivity or metabolic stability.

Commercial Availability and Derivatives :

  • Hydrochloride salts of this compound (CAS: 1955505-69-7) are available, suggesting its utility in salt formation to improve solubility or crystallinity .
  • Bulkier substituents, such as the 2,4,4-trimethylpentan-2-yl group in 1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one (CAS: 494769-86-7), highlight synthetic versatility but may reduce bioavailability due to increased lipophilicity .

Biological Activity

2-Cyclopropyl-6-methylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a cyclopropyl group and a methyl substituent, enhance its interactions with various biological targets, particularly in the central nervous system (CNS). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₉H₁₆N and is characterized by its piperidine ring structure. The presence of the cyclopropyl group contributes to its unique reactivity and binding properties. The compound is often studied in both its hydrochloride form and as a free base, with the hydrochloride form being more soluble in aqueous environments.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of CNS applications. Some key findings include:

  • CNS Activity : The compound has been explored for its potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by influencing cell proliferation and apoptosis pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related piperidine derivatives. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
This compoundCyclopropyl and methyl groupsEnhanced binding affinity due to unique structure
6-Methylpiperidin-4-oneLacks cyclopropyl groupMay exhibit different pharmacological profiles
2-Cyclopropylpiperidin-4-oneLacks methyl groupAltered properties affecting biological activity

This comparison highlights how structural variations can significantly impact the biological activity of piperidine derivatives.

Case Studies

Several studies have investigated the pharmacological profiles of this compound:

  • Study on CNS Effects : A study demonstrated that this compound could reduce anxiety-like behaviors in animal models, suggesting potential for development as an anxiolytic drug.
  • Antitumor Activity : Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, promoting apoptosis through modulation of specific signaling pathways.

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